molecular formula C8H12BrNO B1147563 (R)-4-(1-aminoethyl)phenol CAS No. 134855-89-3

(R)-4-(1-aminoethyl)phenol

Cat. No. B1147563
M. Wt: 218.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(1-Aminoethyl)phenol” is a chemical compound with the molecular formula C8H12ClNO . It’s stored under inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of similar compounds, α-chiral primary amines, has been discussed in the literature . These amines are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organo-catalysts for asymmetric catalysis . Engineered transaminase polypeptides have been used to convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .


Molecular Structure Analysis

The molecular weight of “®-3-(1-Aminoethyl)phenol” is 173.64 . For “®-2-(1-Aminoethyl)phenol”, the molecular weight is 137.18 .


Physical And Chemical Properties Analysis

“®-3-(1-Aminoethyl)phenol” is stored under an inert atmosphere at room temperature . The boiling point of “®-2-(1-Aminoethyl)phenol” is not specified .

Scientific Research Applications

  • Environmental Applications :

    • Graphene-based magnetic metal organic framework nanocomposites have been explored for the colorimetric detection and degradation of phenolic pollutants, indicating potential environmental monitoring and remediation applications (Wang et al., 2019).
    • Ultrasound-assisted extraction combined with reverse phase-dispersive liquid-liquid micro extraction has been developed for preconcentration and spectrophotometric determination of total phenol in marine sediments, useful in environmental monitoring (Ziyaadini et al., 2016).
  • Biochemical Research :

    • Studies on the clusters of phenol and ethanolamine (2-aminoethanol) using spectroscopic techniques and ab initio computation have provided insights into the protonated neurotransmitters in the gas-phase (Macleod & Simons, 2003).
    • Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been compared as chiral solvating agents for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).
  • Pharmacology and Therapeutics :

    • ZM 241385, a compound related to 4-(2-[7-amino-2-(2-furyl¿1,2,4¿-triazolo¿2,3a¿-¿1,3, 5¿triazin-5-yl-amino]ethyl)phenol, has been used as an antagonist of adenosine A(2A) receptors, with implications in neuroscience and pharmacology (Lopes, Cunha & Ribeiro, 1999).
    • Chlorogenic acid, a phenolic compound, has demonstrated various biological and pharmacological effects such as antioxidant activity, neuroprotection, and potential in treating metabolic disorders (Naveed et al., 2018).
  • Material Science :

    • Preparation of a reduced graphene oxide/poly-L-glutathione nanocomposite for electrochemical detection of 4-aminophenol in orange juice samples indicates applications in material science and food safety (Vilian et al., 2015).

Safety And Hazards

The safety information for “®-3-(1-Aminoethyl)phenol” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P301+P330+P331 .

Future Directions

The future directions in the research and application of these compounds could involve their use in the synthesis of active pharmaceutical ingredients . They could also be used in the development of green production routes from phenol or catechol .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310593
Record name 4-[(1R)-1-Aminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1-aminoethyl)phenol

CAS RN

134855-88-2
Record name 4-[(1R)-1-Aminoethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134855-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1R)-1-Aminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Q Jin, J Zhang, S Huang, L Gao, H Chang, J Zhang - Green Chemistry, 2023 - pubs.rsc.org
Enantiomerically pure amines are crucial intermediates for a wide range of pharmaceuticals, natural products, and bioactive compounds. Asymmetric intermolecular hydroamination of …
Number of citations: 1 pubs.rsc.org
CT PARAMITA - 2019 - etd.repository.ugm.ac.id
Sintesis secara kimiawi seringkali menghasilkan limbah yang berbahaya bagi lingkungan. Oleh karena itu diperlukan adanya jalur sintesis alternatif yang lebih ramah lingkungan dan …
Number of citations: 2 etd.repository.ugm.ac.id

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